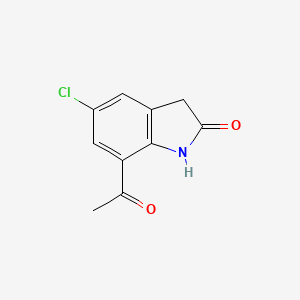![molecular formula C10H10BrNO2 B12976543 6-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12976543.png)
6-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse chemical properties and potential applications in various fields, including materials science, pharmaceuticals, and organic synthesis. The presence of a bromine atom and an ethyl group in the structure of this compound imparts unique reactivity and properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethylphenol with bromine to introduce the bromine atom, followed by cyclization with an appropriate amine and formaldehyde to form the benzoxazine ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling parameters such as temperature, reaction time, and concentration of reactants. Purification techniques like recrystallization or chromatography are employed to obtain the final product with desired specifications.
化学反応の分析
Types of Reactions
6-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Cyclization and Ring-Opening: The benzoxazine ring can participate in cyclization reactions to form more complex structures or undergo ring-opening under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as dimethylformamide or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted benzoxazines with different functional groups.
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of debrominated benzoxazines or other reduced products.
科学的研究の応用
6-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
作用機序
The mechanism of action of 6-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the benzoxazine ring play crucial roles in binding to these targets and exerting the desired effects. Detailed studies on its mechanism of action are essential to understand its full potential in various applications.
類似化合物との比較
Similar Compounds
6-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the ethyl group, leading to different reactivity and properties.
4-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the bromine atom, affecting its chemical behavior.
6-Chloro-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Contains a chlorine atom instead of bromine, resulting in different reactivity.
Uniqueness
6-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to the presence of both a bromine atom and an ethyl group, which impart distinct chemical properties and reactivity
特性
分子式 |
C10H10BrNO2 |
|---|---|
分子量 |
256.10 g/mol |
IUPAC名 |
6-bromo-4-ethyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C10H10BrNO2/c1-2-12-8-5-7(11)3-4-9(8)14-6-10(12)13/h3-5H,2,6H2,1H3 |
InChIキー |
PJPFKFBSIMTHFS-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=O)COC2=C1C=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



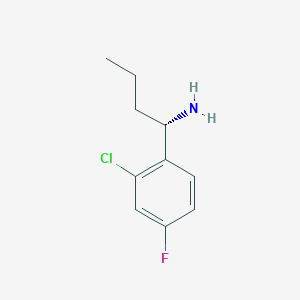

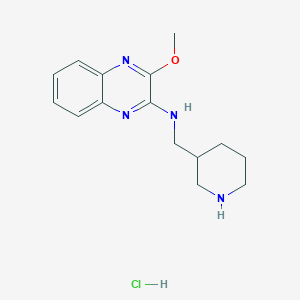
![tert-butyl-dimethyl-[(Z)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoxy]silane](/img/structure/B12976496.png)



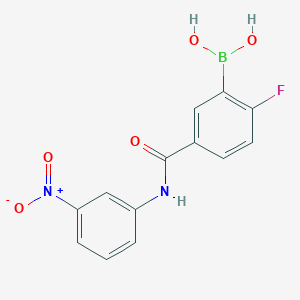
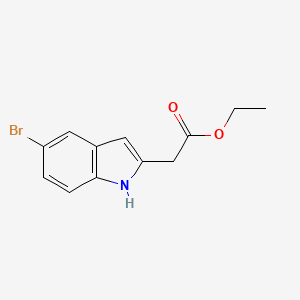
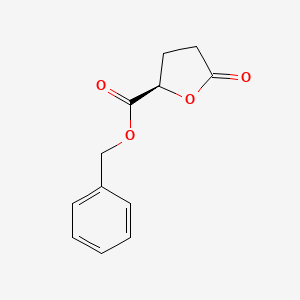
![tert-Butyl (3-(1H-1,2,3-triazol-5-yl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B12976530.png)
